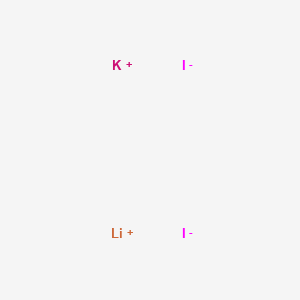
Lithium potassium iodide (1/1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium potassium iodide (1/1/2) is a chemical compound composed of lithium, potassium, and iodide ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium potassium iodide (1/1/2) can be synthesized through a neutralization reaction involving lithium hydroxide and hydriodic acid. The reaction is as follows:
LiOH+HI→LiI+H2O
In this reaction, lithium hydroxide reacts with hydriodic acid to form lithium iodide and water. The reaction is typically carried out under controlled conditions to ensure the purity of the product.
Industrial Production Methods
Industrial production of lithium iodide often involves the neutralization method due to its simplicity and cost-effectiveness. this method has limitations, such as the instability of hydriodic acid and the production of toxic iodine vapors. An alternative method is electrodialysis metathesis, which offers a simpler process flow, lower energy consumption, and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
Lithium potassium iodide (1/1/2) undergoes various types of chemical reactions, including:
Oxidation: Lithium iodide can be oxidized to form iodine.
Reduction: Iodine can be reduced back to iodide ions.
Substitution: Lithium iodide can participate in substitution reactions, such as converting methyl esters to carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include chlorine, which can displace iodine from potassium iodide solutions, and hydriodic acid, which is used in the synthesis of lithium iodide .
Major Products
The major products formed from these reactions include iodine, potassium chloride, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Lithium potassium iodide (1/1/2) has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Lithium iodide is used in the study of biological processes and as a component in certain biochemical assays.
Industry: Lithium iodide is used in the production of lithium-ion batteries and as a solid-state electrolyte in high-temperature batteries
Mechanism of Action
The mechanism of action of lithium potassium iodide (1/1/2) involves its interaction with molecular targets and pathways. For example, in lithium-ion batteries, lithium iodide acts as a redox mediator, facilitating the formation of lithium hydroxide and improving the kinetics during the charging process . In medicinal applications, potassium iodide inhibits thyroid hormone synthesis and release, reducing thyroid gland vascularity and size .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium potassium iodide (1/1/2) include:
Lithium iodide (LiI): Used in lithium-ion batteries and as a reagent in organic synthesis.
Potassium iodide (KI): Used in medicine to block radioactive iodine uptake by the thyroid.
Sodium iodide (NaI): Used in medical imaging and as a reagent in chemical reactions.
Uniqueness
Lithium potassium iodide (1/1/2) is unique due to its combination of lithium, potassium, and iodide ions, which imparts distinct properties and applications. Its ability to participate in various chemical reactions and its use in multiple fields make it a versatile compound.
Properties
CAS No. |
121132-38-5 |
|---|---|
Molecular Formula |
I2KLi |
Molecular Weight |
299.9 g/mol |
IUPAC Name |
lithium;potassium;diiodide |
InChI |
InChI=1S/2HI.K.Li/h2*1H;;/q;;2*+1/p-2 |
InChI Key |
IEGSXYJGFBDOLI-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[K+].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















